[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Overview
Description
This compound is likely an aromatic amine, which consists of a methanamine (a primary amine) attached to two phenyl rings. One of the phenyl rings has a fluoro and a methoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by a methanamine. The presence of the fluoro and methoxy substituents on one of the phenyl rings would influence the electronic properties of the molecule .Chemical Reactions Analysis
As an aromatic amine, this compound could participate in various chemical reactions. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluoro and methoxy groups could affect properties like polarity, solubility, and reactivity .Scientific Research Applications
Radiopharmaceuticals and Imaging
The compound and its derivatives have been explored as potential radiopharmaceuticals, particularly in the context of imaging cyclooxygenase-2 (COX-2) enzymes with positron emission tomography (PET). However, studies indicate challenges in achieving specific binding of these tracers to COX-2 in vivo, suggesting that mere consideration of in vitro affinity and selectivity, along with lipophilicity, may not suffice for successful imaging applications of COX-2 selective inhibitors (Tanaka et al., 2006).
Neuropharmacology
The derivatives of the compound have been involved in the study of the central nervous system, particularly in relation to serotonin receptors. One derivative, RS 67333, has been shown to enhance cognitive processes such as learning and memory, offering insights into the treatment of cognitive disorders related to aging or neurodegenerative conditions like Alzheimer's disease (Lamirault & Simon, 2001).
Molecular Imaging of NMDA Receptors
Derivatives have also been developed for molecular imaging of NMDA receptors, crucial in learning and memory processes, via PET. Such research contributes to understanding neurodegenerative disorders such as Alzheimer's disease. Although these derivatives show promise, high sigma-1 receptor binding may limit their application, necessitating further research (Christiaans et al., 2014).
Anti-Estrogenic Activity
The compound's derivatives have been synthesized and demonstrated potent antiestrogenic activity, providing insights into therapeutic potentials, particularly in the context of breast cancer treatment (Jones et al., 1979).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUTYCMXMDIYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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